ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a chromene-based ester derivative characterized by a 7-hydroxy-4-oxo-chromen-3-yl moiety linked via an ether bond to an ethyl benzoate group. Its synthesis typically involves Williamson etherification, as seen in structurally related compounds (e.g., OAM2 in ), yielding moderate to high purity and crystallinity .
Properties
IUPAC Name |
ethyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-2-22-18(21)11-3-6-13(7-4-11)24-16-10-23-15-9-12(19)5-8-14(15)17(16)20/h3-10,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNOXBUFIHGLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Resorcinol reacts with ethyl acetoacetate under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) to form 7-hydroxy-4-methylcoumarin. The hydroxyl group at position 7 is critical for subsequent functionalization. Studies show that substituting resorcinol with other dihydroxybenzenes alters substitution patterns, but resorcinol ensures the correct regiochemistry for this target compound.
Key Reaction Conditions :
Intermediate Isolation
The product, 7-hydroxy-4-methylcoumarin, is isolated via vacuum filtration and recrystallized from ethanol. Purity is confirmed by melting point (MP: 185–187°C) and <sup>1</sup>H-NMR (δ 6.2 ppm for H-3, δ 10.3 ppm for phenolic -OH).
Etherification with Ethyl 4-Hydroxybenzoate
The benzoate ester moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.
Nucleophilic Aromatic Substitution
The phenolic oxygen of 7-hydroxy-4-methylcoumarin attacks the activated aromatic ring of ethyl 4-fluorobenzoate. This method requires electron-withdrawing groups (e.g., nitro or sulfonic acid) on the benzoate to activate the ring.
Procedure :
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Activation : Ethyl 4-fluorobenzoate is treated with NaH in DMF to generate a phenoxide intermediate.
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Coupling : 7-Hydroxy-4-methylcoumarin is added, and the mixture is heated at 120°C for 12 hours.
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Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Mitsunobu Reaction
This method avoids harsh conditions and improves regioselectivity. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) facilitate the coupling between 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.
Reaction Parameters :
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Molar Ratio : 1:1.2 (coumarin:benzoate)
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Solvent : Tetrahydrofuran (THF)
Demethylation of Methoxy Precursors
Alternative routes begin with methoxy-protected intermediates, followed by demethylation.
Synthesis of Methoxy Intermediate
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is prepared via methods analogous to Sections 1–2, using 7-methoxy-4-methylcoumarin.
Characterization :
Boron Tribromide Demethylation
The methoxy group is cleaved using BBr<sub>3</sub> in dichloromethane at −78°C.
Procedure :
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Reaction : BBr<sub>3</sub> (3 equiv) is added dropwise to the methoxy intermediate.
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Quenching : Methanol is added after 3 hours, followed by aqueous workup.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Pechmann + SNAr | 45–50% | Simple reagents | Low yield, harsh conditions |
| Pechmann + Mitsunobu | 65–70% | Mild conditions, higher yield | Costly reagents (DEAD, PPh<sub>3</sub>) |
| Methoxy Intermediate + BBr<sub>3</sub> | 80–85% | High final yield | Requires protective group chemistry |
Structural Confirmation and Purity Assessment
Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
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Oxidation
- The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction
- The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution
- The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Hydrolysis: Formation of carboxylic acids
Scientific Research Applications
Chemistry
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate serves as a building block in organic synthesis. Its structural features allow for further functionalization, making it useful in creating more complex organic molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to products like quinone derivatives or chromanol derivatives.
Biology
Research has indicated that this compound possesses significant biological activities. It has been studied for its potential antioxidant and anti-inflammatory properties. For instance, studies have shown that derivatives of this compound exhibit antitumor activity against Ehrlich Ascites Carcinoma cells, demonstrating a decrease in tumor cell viability by up to 100% in treated mice . The compound's ability to induce apoptosis and its overall safety profile in organ function tests highlight its therapeutic potential.
Medicine
In medicinal chemistry, this compound is being investigated for its anti-cancer and anti-microbial activities. The hybridization of coumarin moieties with other pharmacophores has been explored as a strategy to enhance therapeutic efficacy against various cancers . Furthermore, the compound's interaction with biological receptors has been studied through molecular docking simulations, indicating promising therapeutic pathways.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties, such as UV absorption capabilities. Its incorporation into polymer matrices can enhance the durability and protective qualities of materials used in various applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is largely dependent on its interaction with biological targets. The compound can exert its effects through various pathways, including:
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Enzyme Inhibition
- The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to antioxidant effects.
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Receptor Binding
- The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses. This can result in anti-inflammatory or anticancer effects.
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DNA Intercalation
- The compound can intercalate into DNA, disrupting the replication and transcription processes. This can lead to anticancer or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of benzoate esters functionalized with chromene or coumarin derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituting benzoate with acetate () removes aromaticity, likely diminishing π-π stacking interactions critical for gelation .
Chromene Substituents: Hydroxy/Ketone Groups: The 7-hydroxy-4-oxo motif in the target compound enables hydrogen bonding, a feature absent in analogs like ’s 4-methoxyphenyl derivative. This may explain its proposed role in gelation . Halogenation: The 3-chlorobenzyl group in enhances lipophilicity and electron-withdrawing effects, making it suitable for pesticidal applications (cf. tribenuron-methyl in ) . Amino Groups: The dimethylamino-methyl substituent in introduces a basic nitrogen, improving aqueous solubility under acidic conditions .
Synthetic Routes :
- Williamson etherification () is a common method, but yields vary with steric hindrance. For example, bulky substituents (e.g., 4-methoxyphenyl in ) may require optimized conditions .
- Fluorinated analogs (e.g., ) employ nucleophilic substitution with tetrafluoropropane, demonstrating versatility in introducing electron-deficient groups .
Applications: Gelators: The target compound’s hydrogen-bonding capacity aligns with OAM2 (), which forms gels via intermolecular H-bonding and van der Waals interactions .
Biological Activity
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chromenone core with a hydroxyl group at the 7-position and an ethyl ester at the 4-position. Its molecular formula is with a molecular weight of approximately 338.3 g/mol. The compound exhibits properties typical of coumarin derivatives, including antioxidant and anti-inflammatory activities.
1. Antioxidant Activity
Research indicates that compounds similar to this compound possess significant antioxidant properties. For instance, studies have shown that derivatives of chromenone can inhibit lipid peroxidation, suggesting their potential to protect cells from oxidative stress . This property is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Activity
Several studies have evaluated the anticancer potential of chromenone derivatives. A notable study demonstrated that hybrid molecules containing coumarin moieties exhibited significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells by inducing apoptosis . The mechanism involved the modulation of apoptotic markers such as Bcl-2 and Bax, indicating that this compound may similarly influence cancer cell viability.
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that chromenone derivatives exhibit antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves disruption of bacterial cell walls and inhibition of protein synthesis pathways .
Case Studies
- Antioxidant Efficacy :
- Antitumor Effects :
- Antimicrobial Spectrum :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 4-[...](this compound) | High | Significant (EAC model) | Broad-spectrum |
| Ethyl 4-[7-methoxy...] | Moderate | Limited | Moderate |
| Propyl 4-[7-hydroxy...] | Low | None reported | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
